ethyl 4-(benzenesulfonamido)-2-bromo-6-methylthieno[2,3-b]pyridine-5-carboxylate
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Overview
Description
Ethyl 4-(benzenesulfonamido)-2-bromo-6-methylthieno[2,3-b]pyridine-5-carboxylate is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with various functional groups such as benzenesulfonamido, bromo, and ethyl ester. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of ethyl 4-(benzenesulfonamido)-2-bromo-6-methylthieno[2,3-b]pyridine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the bromo and benzenesulfonamido groups. The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity .
Chemical Reactions Analysis
Ethyl 4-(benzenesulfonamido)-2-bromo-6-methylthieno[2,3-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid. Common reagents used in these reactions include nucleophiles like amines or thiols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride
Scientific Research Applications
Ethyl 4-(benzenesulfonamido)-2-bromo-6-methylthieno[2,3-b]pyridine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 4-(benzenesulfonamido)-2-bromo-6-methylthieno[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. The benzenesulfonamido group is known to interact with enzymes and proteins, potentially inhibiting their activity. The bromo group can participate in halogen bonding, further influencing the compound’s biological activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Ethyl 4-(benzenesulfonamido)-2-bromo-6-methylthieno[2,3-b]pyridine-5-carboxylate can be compared with other thienopyridine derivatives, such as:
Ethyl 4-(benzenesulfonamido)-2-chloro-6-methylthieno[2,3-b]pyridine-5-carboxylate: Similar structure but with a chloro group instead of bromo.
Ethyl 4-(benzenesulfonamido)-2-bromo-6-ethylthieno[2,3-b]pyridine-5-carboxylate: Similar structure but with an ethyl group instead of methyl. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H15BrN2O4S2 |
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Molecular Weight |
455.4 g/mol |
IUPAC Name |
ethyl 4-(benzenesulfonamido)-2-bromo-6-methylthieno[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C17H15BrN2O4S2/c1-3-24-17(21)14-10(2)19-16-12(9-13(18)25-16)15(14)20-26(22,23)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,19,20) |
InChI Key |
SFFOEIPARYZYKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1NS(=O)(=O)C3=CC=CC=C3)C=C(S2)Br)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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